

# Solubility of 2-Fluoro-6-phenoxybenzaldehyde in organic solvents

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## Compound of Interest

Compound Name: 2-Fluoro-6-phenoxybenzaldehyde

Cat. No.: B1346851

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An In-depth Technical Guide to the Solubility of **2-Fluoro-6-phenoxybenzaldehyde** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **2-Fluoro-6-phenoxybenzaldehyde**. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine these properties experimentally. It includes a predicted qualitative solubility profile based on the compound's structure, detailed experimental protocols for quantitative solubility determination, and a discussion of the key factors influencing solubility.

## Introduction

**2-Fluoro-6-phenoxybenzaldehyde** is a substituted aromatic aldehyde of interest in synthetic organic chemistry, potentially serving as a building block in the development of novel pharmaceutical and agrochemical compounds. An understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, designing purification strategies such as crystallization, and formulating final products. This guide aims to equip researchers with the necessary information to effectively work with this compound.

## Physicochemical Properties

A summary of the known physicochemical properties of **2-Fluoro-6-phenoxybenzaldehyde** is presented below.

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>9</sub> FO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	216.21 g/mol	<a href="#">[1]</a>
LogP	3.43	<a href="#">[1]</a>
Polar Surface Area	26.30 Å <sup>2</sup>	<a href="#">[1]</a>

## Qualitative Solubility Profile

Based on the principles of "like dissolves like" and the known solubility of similar aromatic aldehydes, a qualitative solubility profile for **2-Fluoro-6-phenoxybenzaldehyde** can be predicted. The molecule possesses a polar carbonyl group, a moderately polar ether linkage, and a large, nonpolar aromatic system.

- High Solubility Expected in:
  - Polar Aprotic Solvents: Acetone, ethyl acetate, tetrahydrofuran (THF), and dimethylformamide (DMF) are likely to be effective solvents. The polar carbonyl group of the aldehyde can interact favorably with the polar functionalities of these solvents.
  - Chlorinated Solvents: Dichloromethane and chloroform are expected to be good solvents due to their ability to dissolve a wide range of organic compounds.
- Moderate to Good Solubility Expected in:
  - Alcohols: Methanol and ethanol should be reasonably good solvents. While the aldehyde can accept hydrogen bonds from the alcohol's hydroxyl group, the large nonpolar structure may limit very high solubility.[\[2\]](#)
  - Aromatic Hydrocarbons: Toluene and benzene may show moderate solubility due to  $\pi$ -stacking interactions between the aromatic rings of the solvent and solute.

- Low to Insoluble Expected in:
  - Nonpolar Aliphatic Solvents: Hexane and cyclohexane are unlikely to be effective solvents due to the significant polarity of the aldehyde and ether groups.
  - Water: The compound is expected to be practically insoluble in water due to its large hydrophobic structure. Generally, aldehydes with more than four or five carbon atoms have very low water solubility.<sup>[2][3][4][5][6]</sup>

## Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for **2-Fluoro-6-phenoxybenzaldehyde** in various organic solvents is not widely available in published literature. The following table is provided as a template for researchers to populate with their experimentally determined data.

Solvent	Temperature (°C)	Solubility (g/100 mL)	Solubility (mol/L)	Method Used
e.g., Acetone	25	e.g., Gravimetric		

## Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is crucial. The following are detailed methodologies for quantitatively assessing the solubility of **2-Fluoro-6-phenoxybenzaldehyde**.

### Gravimetric Method

This is a straightforward and widely used technique for determining the solubility of a solid in a solvent.

Objective: To determine the mass of solute that can dissolve in a specific volume of solvent at a given temperature.

Materials:

- **2-Fluoro-6-phenoxybenzaldehyde**

- Selected organic solvent(s)
- Analytical balance (readable to 0.1 mg)
- Thermostatic shaker or water bath
- Vials or flasks with secure caps
- Syringe filters (e.g., 0.45  $\mu\text{m}$  PTFE)
- Pre-weighed evaporation dishes or vials
- Oven or vacuum oven

Procedure:

- Preparation of Saturated Solution:
  - Add an excess amount of **2-Fluoro-6-phenoxybenzaldehyde** to a known volume (e.g., 5.00 mL) of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
  - Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
  - Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation of the Saturated Solution:
  - Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
  - Carefully draw a known volume (e.g., 2.00 mL) of the clear supernatant into a syringe fitted with a filter to remove any undissolved solid particles.
- Solvent Evaporation and Mass Determination:
  - Dispense the filtered saturated solution into a pre-weighed, dry evaporation dish.

- Carefully evaporate the solvent in a fume hood, optionally using a gentle stream of nitrogen or an oven set to a temperature well below the boiling point of the solute.
- Once the solvent is completely removed, place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
- Reweigh the dish containing the dried solute.
- Calculation of Solubility:
  - Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish from the final weight.
  - $\text{Solubility (g/100 mL)} = (\text{Mass of solute in g} / \text{Volume of aliquot in mL}) * 100$

## UV-Vis Spectrophotometric Method

This method is suitable for compounds with a chromophore and is often faster than the gravimetric method.

Objective: To determine the concentration of a saturated solution by measuring its absorbance and using a calibration curve.

Materials:

- UV-Vis spectrophotometer
- Quartz cuvettes
- Volumetric flasks and pipettes
- Materials for preparing the saturated solution as in the gravimetric method.

Procedure:

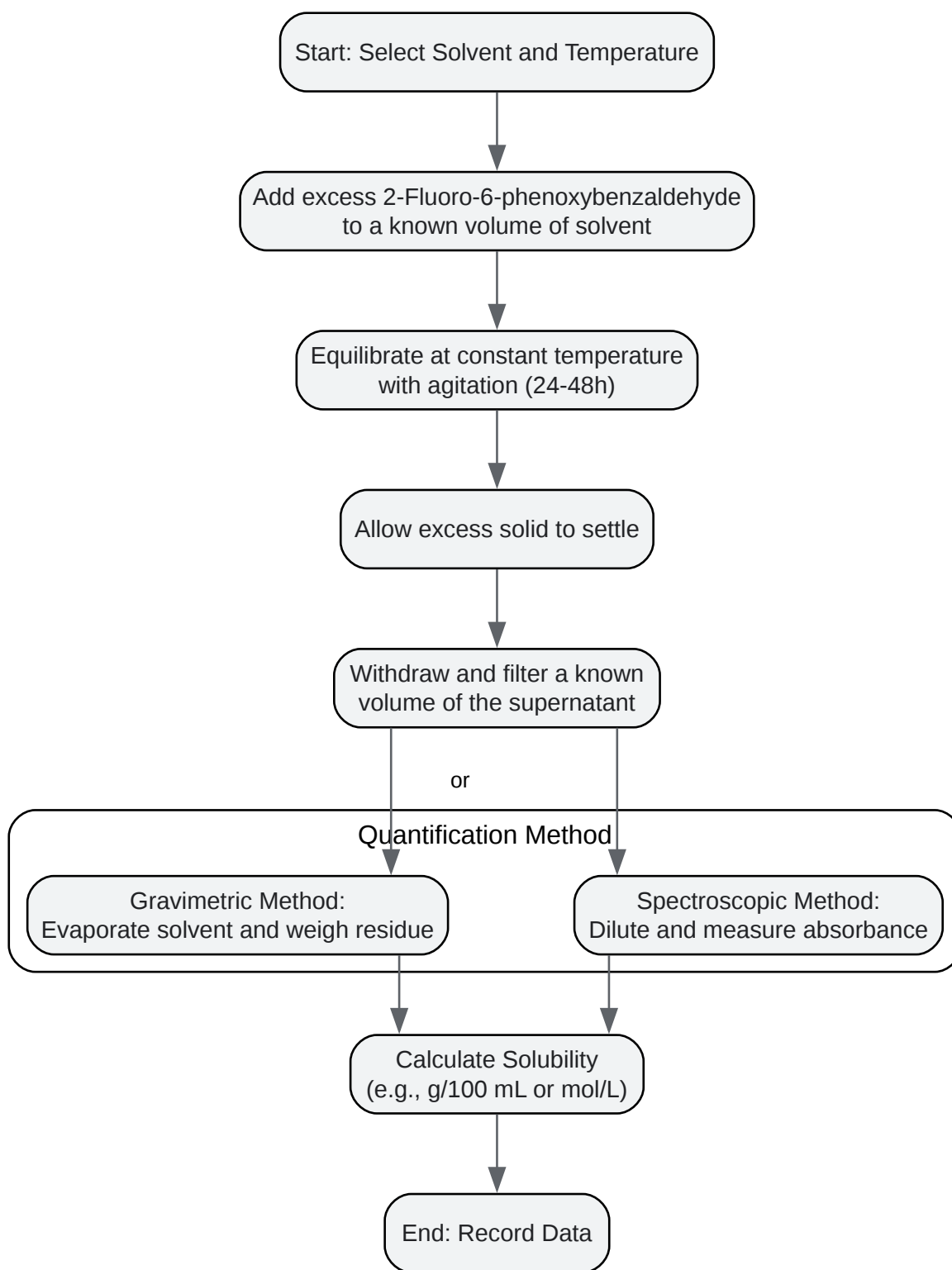
- Determination of  $\lambda_{\text{max}}$ :
  - Prepare a dilute solution of **2-Fluoro-6-phenoxybenzaldehyde** in the chosen solvent.

- Scan the solution over a relevant UV wavelength range to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
- Preparation of Calibration Curve:
  - Prepare a series of standard solutions of known concentrations of **2-Fluoro-6-phenoxybenzaldehyde** in the chosen solvent.
  - Measure the absorbance of each standard solution at  $\lambda_{\text{max}}$ .
  - Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
- Preparation and Analysis of Saturated Solution:
  - Prepare a saturated solution as described in the gravimetric method.
  - Filter the saturated solution to remove any undissolved solid.
  - Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
  - Measure the absorbance of the diluted solution at  $\lambda_{\text{max}}$ .
- Calculation of Solubility:
  - Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
  - Calculate the concentration of the original saturated solution by accounting for the dilution factor.

## Visualizations

### Experimental Workflow for Solubility Determination

The following flowchart illustrates the general experimental procedure for determining the solubility of **2-Fluoro-6-phenoxybenzaldehyde**.

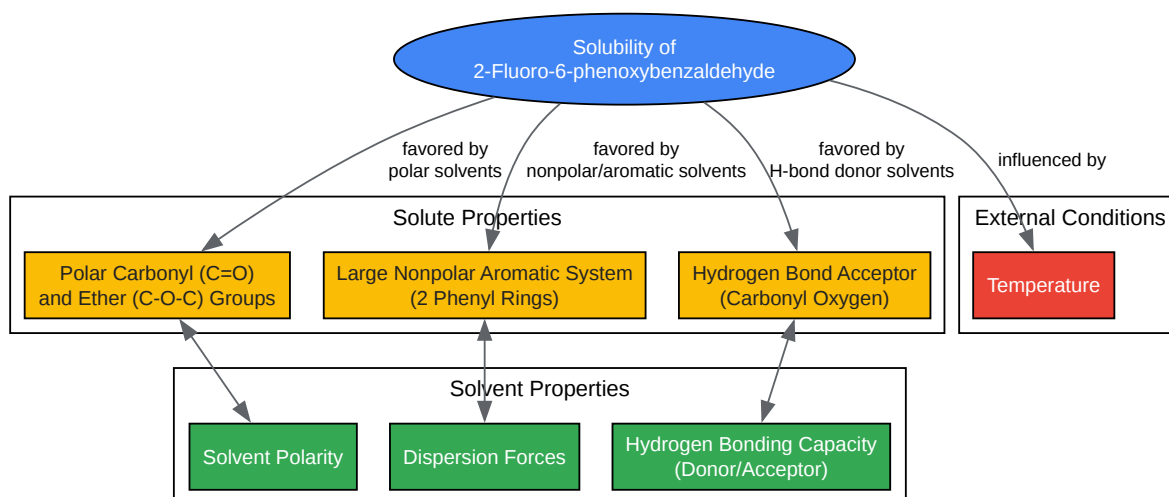


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Caption: Experimental workflow for determining solubility.

## Factors Influencing Solubility

The solubility of **2-Fluoro-6-phenoxybenzaldehyde** is governed by a balance of intermolecular forces between the solute and the solvent.



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Caption: Factors influencing solubility.

## Conclusion

While specific quantitative data on the solubility of **2-Fluoro-6-phenoxybenzaldehyde** is scarce, this guide provides a comprehensive framework for its determination. By understanding the predicted qualitative solubility and applying the detailed experimental protocols, researchers can generate the necessary data to facilitate the use of this compound in synthesis, purification, and formulation, thereby advancing research and development in the chemical and pharmaceutical sciences.



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